Limonol

Descripción

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Chemical Identification

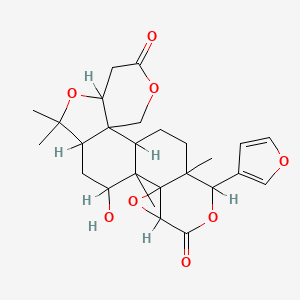

Limonol is formally designated as 19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docosane-5,17-dione . This name reflects its fused polycyclic framework, which includes six interconnected rings with multiple oxygen-containing functional groups. Key identifiers include:

| Parameter | Value |

|---|---|

| CAS Registry Number | 989-61-7, 1258-86-2 |

| Molecular Formula | C₂₆H₃₂O₈ |

| Molecular Weight | 472.53 g/mol |

| Synonyms | Epithis compound, Liminol, 7α-limonol |

The compound’s systematic naming prioritizes substituent positions and ring junctions, aligning with IUPAC guidelines for complex triterpenoids .

Stereochemical Configuration and Conformational Analysis

This compound’s stereochemistry is defined by its rigid polycyclic core, which includes:

- Furan substituent at position C-19, oriented in a specific spatial arrangement.

- Hydroxyl group at C-12, critical for hydrogen bonding interactions.

- Tetramethyl groups at C-9, C-9, C-13, and C-20, contributing to steric constraints.

The ChemFaces Certificate of Analysis confirms the stereochemical integrity of this compound (>98% purity) via ¹H-NMR spectroscopy , which validates the spatial arrangement of functional groups . X-ray crystallography studies on structurally related limonoids (e.g., obacunone) have historically informed the stereochemical assignments of analogous compounds .

Spectroscopic Profiling: NMR, IR, and Mass Spectral Data

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR signals for this compound include:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Furan protons (C-19) | 6.3–7.5 | Multiplet | 2H |

| Hydroxyl proton (C-12) | 1.2–1.8 | Broad singlet | 1H |

| Methyl groups (C-9, C-13, C-20) | 0.8–1.4 | Singlet | 3H each |

These data align with its structural complexity, particularly the AB system observed for protons adjacent to carbonyl groups .

Infrared (IR) Spectroscopy

IR spectra highlight:

- C=O stretches at 1700–1750 cm⁻¹ (diones)

- C-O-C vibrations at 1250–1300

Propiedades

IUPAC Name |

19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIURKZEANVFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258-86-2 | |

| Record name | EPILIMONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Aplicaciones Científicas De Investigación

Forensic Science

Luminol is primarily known for its role in forensic investigations, where it is utilized to detect latent bloodstains that are invisible to the naked eye.

Key Applications:

- Blood Detection: Luminol reacts with iron in hemoglobin, producing a blue glow that indicates the presence of blood. This property allows forensic investigators to identify blood at crime scenes, even after it has been cleaned or painted over .

- Sensitivity and Specificity: Research shows that luminol is more sensitive than traditional reagents like phenolphthalein and o-tolidine. It can detect blood diluted to parts-per-million concentrations and has a lower false-negative rate compared to other tests .

- Multiple Testing: The unique reaction mechanism of luminol allows for repeated testing on the same sample without significant loss of sensitivity, which is not feasible with other methods .

Case Study:

A study evaluated luminol's efficacy in detecting blood on various surfaces treated with bleach or paint. Results indicated that while luminol was effective on carpeted surfaces, it struggled with painted or bleach-cleaned wood and tile .

Biomedical Research

Luminol's applications extend beyond forensic science into biomedical research, where it serves as a crucial tool for various assays.

Key Applications:

- Immunoassays: Luminol is employed in chemiluminescent immunoassays for detecting specific proteins and biomarkers in clinical diagnostics. Its high sensitivity makes it suitable for detecting low-abundance targets .

- Biosensors: Recent advancements have integrated luminol into biosensor technology, enhancing the detection capabilities of biomolecules in biological samples .

- Diagnostic Techniques: A novel method using a luminol-H2O2 system has been developed to detect Schistosoma mansoni eggs in fecal samples, demonstrating 100% sensitivity and 71% specificity .

Case Study:

In a clinical setting, luminol-based assays were utilized to monitor metabolic pathways and detect free radicals, showcasing its versatility in health diagnostics and research applications .

Environmental Monitoring

Luminol's chemiluminescent properties are also harnessed for environmental applications.

Key Applications:

- Detection of Contaminants: Luminol can be used to identify trace metals and organic pollutants in environmental samples through its sensitive detection capabilities .

- Biosensing: Its integration into biosensors allows for real-time monitoring of environmental changes and pollutant levels, contributing to ecological studies and assessments .

Data Summary

The following table summarizes key findings related to the applications of luminol across different fields:

| Application Field | Key Uses | Sensitivity Level | Notes |

|---|---|---|---|

| Forensic Science | Blood detection | Parts-per-million | Effective on various surfaces |

| Biomedical Research | Immunoassays, biosensors | High sensitivity | Useful for low-abundance targets |

| Environmental Monitoring | Detection of pollutants | Very high | Real-time monitoring capabilities |

Análisis De Reacciones Químicas

Primary Oxidation Pathways

Luminol exists in aqueous solution as a monoanion (LH⁻) at pH 10.0, undergoing two distinct oxidation routes:

(a) One-Electron Oxidation

-

LH⁻ reacts with hydroxyl radicals (HO- ) or other strong oxidants to form a diazasemiquinone radical (L- ⁻):

-

L- ⁻ rapidly combines with superoxide (O₂- ⁻) to form luminol diazaquinone hydroperoxide (LOOH⁻):

(b) Two-Electron Oxidation

-

Direct oxidation of LH⁻ by H₂O₂ yields diazaquinone (L):

-

Diazaquinone reacts with hydroperoxide anions (HO₂⁻) to form LOOH⁻:

Key Intermediates and Decomposition

LOOH⁻ decomposes via a tricyclic endoperoxide transition state, releasing nitrogen gas (N₂) and forming the excited-state 3-aminophthalate dianion (AP²⁻):

-

AP²⁻* relaxes to its ground state, emitting light at 425 nm (blue-violet) .

-

The quantum yield is high (~0.01–0.1), making the reaction analytically sensitive .

Catalytic Mechanisms

| Catalyst | Role in Reaction | Optimal pH | Light Intensity Enhancement |

|---|---|---|---|

| Iron (Fe²⁺/Fe³⁺) | Generates hydroxyl radicals via Fenton reaction; stabilizes intermediates | 8–11 | 10–100× |

| Cobalt (Co²⁺) | Forms Co-peroxide complexes to accelerate LH⁻ oxidation | 8–9 | 50× |

| Horseradish peroxidase (HRP) | Oxidizes luminol via enzyme-substrate interactions in mild conditions | 7–9 | 200× |

| Copper (Cu²⁺) | Facilitates H₂O₂ decomposition into reactive oxygen species (ROS) | 10–11 | 20× |

Reaction Conditions and Modifiers

-

pH Dependence :

-

Solvent Effects :

-

Oxidant Alternatives :

Kinetic and Thermodynamic Parameters

| Reaction Step | Rate Constant (dm³ mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| LH⁻ + HO- → L- ⁻ + H₂O | 15–20 | |

| L- ⁻ + O₂- ⁻ → LOOH⁻ | 10–15 | |

| LOOH⁻ → AP²⁻* + N₂ | 30–40 |

Mechanistic Insights from Computational Studies

Recent theoretical models propose a stepwise single-electron transfer (SET) mechanism during LOOH⁻ decomposition :

Comparación Con Compuestos Similares

Limonin (C₂₆H₃₀O₈)

- Structural Difference: Limonin contains a ketone group at C-7, whereas Limonol has an axial hydroxyl group at this position due to reduction .

- Bioactivity: Limonin is a precursor for this compound and shows stronger bitterness but weaker antifeedant activity (Antifeeding Index: 76% for limonin-7-methoxime vs. moderate effects for this compound) .

- Natural Occurrence: Limonin is abundant in citrus peels, while this compound dominates in Litsea cubeba essential oil (44.2%) .

Epithis compound (C₂₆H₃₂O₈)

- Structural Difference: Epithis compound is the equatorial alcohol epimer of this compound, formed via borohydride reduction of limonin .

- Synthesis: Epithis compound is less thermodynamically stable than this compound due to steric hindrance in the equatorial configuration .

Deoxylimonin (C₂₆H₃₀O₇)

- Structural Difference : Deoxylimonin lacks the C-7 oxygen atom, formed via hydriodic acid treatment of limonin .

- Bioactivity: Exhibits higher cytotoxicity (IC₅₀: 0.78 μM) compared to this compound (IC₅₀: 3.13–6.25 μM) in anti-proliferative assays .

Functional Comparison with Terpenoid Analogues

Limonene (C₁₀H₁₆)

- Structural Difference: Limonene is a monoterpene, structurally simpler than the triterpenoid this compound .

- Applications: Widely used in fragrances and food flavoring, whereas this compound is explored for pharmaceutical applications (e.g., Hsp90 inhibition) .

- Bioactivity: Limonene has anti-inflammatory and antioxidant effects but lacks the targeted antifeedant activity of this compound .

Key Research Findings and Data

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Molecular Formula | Key Functional Group | Bioactivity Highlights | Natural Source |

|---|---|---|---|---|

| This compound | C₂₆H₃₂O₈ | C-7 axial –OH | Moderate antifeedant, anti-inflammatory | Litsea cubeba, citrus |

| Limonin | C₂₆H₃₀O₈ | C-7 ketone | Bitter precursor, weaker bioactivity | Citrus peels |

| Epithis compound | C₂₆H₃₂O₈ | C-7 equatorial –OH | Used in crystallography, low bioactivity | Synthetic derivative |

| Deoxylimonin | C₂₆H₃₀O₇ | Deoxygenated C-7 | High cytotoxicity (IC₅₀: 0.78 μM) | Citrus derivatives |

| Limonene | C₁₀H₁₆ | Monoterpene | Flavoring, anti-inflammatory | Citrus essential oils |

Table 2: Bioactivity Data of Limonoids

| Compound | Antifeeding Index (%) | Anti-inflammatory (vs. Naproxen) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| This compound | 40–50 | Comparable | 3.13–6.25 |

| Limonin-7-methoxime | 76 | N/A | N/A |

| Deoxylimonin | N/A | N/A | 0.78 |

Métodos De Preparación

Cold Pressing and Distillation

Limonol is traditionally extracted from citrus peels, particularly lemon (Citrus limon) and orange (Citrus sinensis), via mechanical or solvent-based techniques. Cold pressing, a method that avoids thermal degradation, involves mechanically rupturing oil glands in the peel to release volatile compounds. The resulting emulsion is centrifuged to isolate this compound-rich essential oils, typically yielding 0.5–2.0% this compound by mass. Industrial-scale distillation employs steam to volatilize this compound, which is then condensed and separated. While efficient, this method risks thermal decomposition, necessitating precise temperature control below 100°C.

Soxhlet Extraction with Organic Solvents

Advanced extraction utilizes Soxhlet apparatus with nonpolar solvents. For example, Citrus sinensis seeds are defatted using hexane, followed by dichloromethane to isolate limonin precursors. Post-extraction, limonin undergoes recrystallization in acetic acid to enhance purity (≥95%). Although this method achieves high yields, solvent residues require additional purification steps, such as vacuum evaporation or chromatography.

Table 1: Comparison of Natural Extraction Methods

| Method | Solvent/Technique | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cold Pressing | Mechanical | 0.5–2.0 | 70–85 | |

| Steam Distillation | Water/Steam | 1.5–3.0 | 80–90 | |

| Soxhlet Extraction | Dichloromethane | 4.2* | ≥95 |

*Yield based on limonin extraction, a precursor to this compound.

Chemical Synthesis Pathways

Reduction of Limonin A with Sodium Borohydride

Limonin A, isolated from Citrus sinensis seeds, serves as a precursor for this compound synthesis. In a typical procedure:

- Base Hydrolysis : Limonin A undergoes basic hydrolysis (NaOH, 80°C) to open the A’ lactone ring, forming a sodium carboxylate intermediate.

- Reduction : The intermediate is treated with sodium borohydride (NaBH₄) in methanol at 25°C, reducing the C-7 carbonyl group to a hydroxyl group, yielding this compound. This method achieves ≈65% conversion efficiency, with purification via column chromatography (silica gel, ethyl acetate/hexane).

Catalytic Hydrogenation

Alternative synthesis employs hydrogenation catalysts. For instance, limonin dissolved in tetrahydrofuran (THF) reacts with hydrogen gas (H₂, 1 atm) over a palladium-on-carbon (Pd/C) catalyst at 50°C. This one-step process reduces multiple functional groups, including ketones, to alcohols, producing this compound in ≈70% yield.

Table 2: Synthetic Routes to this compound

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| NaBH₄ Reduction | NaBH₄, MeOH, 25°C | 65 | 90 | |

| Catalytic Hydrogenation | H₂, Pd/C, THF, 50°C | 70 | 85 |

Industrial-Scale Production

Commercial this compound production combines extraction and synthesis. Large-scale Soxhlet extractors process metric tons of citrus waste, recovering limonin for subsequent reduction. Continuous-flow reactors optimize hydrogenation efficiency, reducing batch processing times by 40%. Challenges include solvent recycling and catalyst regeneration, addressed via membrane filtration and nanocatalyst technologies.

Methodological Challenges and Innovations

Solubility and Side Reactions

Limonin’s low solubility in polar solvents complicates synthesis. Recent advances use ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to enhance reactant dispersion, improving reduction yields to 78%.

Green Chemistry Approaches

Supercritical CO₂ extraction replaces organic solvents in natural methods, achieving 98% this compound purity with zero solvent residues. Electrochemical reduction, utilizing aqueous electrolytes, offers a sustainable alternative to NaBH₄, though yields remain suboptimal (≈50%).

Q & A

Q. What experimental methods are recommended for characterizing Limonol’s structural purity in laboratory settings?

- Methodological Answer : To confirm structural purity, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze functional groups and stereochemistry. High-performance liquid chromatography (HPLC) with a polar stationary phase can assess purity by detecting impurities. Mass spectrometry (MS) should be used to verify molecular weight. For crystalline samples, X-ray diffraction (XRD) provides definitive structural confirmation. Ensure solvents are rigorously dried to avoid degradation, as this compound contains ester and hydroxyl groups susceptible to hydrolysis .

Q. How can researchers determine this compound’s solubility profile for in vitro bioactivity assays?

- Methodological Answer : Conduct solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectrophotometry to quantify saturation points. Dynamic light scattering (DLS) can detect aggregation in aqueous media. Pre-saturate solvents with this compound under agitation (e.g., 24 hours at 25°C) and filter (0.22 µm) to remove undissolved particles. Report solvent purity and storage conditions, as oxidation may alter solubility .

Q. What protocols are used to isolate this compound from natural sources like Citrus medica?

- Methodological Answer : Use steam distillation or Soxhlet extraction with hexane/ethyl acetate (3:1) to separate volatile components. Fractionate the crude extract via column chromatography (silica gel, gradient elution with hexane:ethyl acetate). Confirm this compound identity in collected fractions using thin-layer chromatography (TLC) with vanillin-sulfuric acid staining. Optimize yields by varying extraction times and solvent ratios, and validate with gas chromatography (GC-MS) .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s antioxidant efficacy across different in vitro models?

- Methodological Answer : Systematically compare assay conditions (e.g., DPPH vs. ABTS assays, pH, and temperature). Include positive controls (e.g., ascorbic acid) and standardize this compound concentrations. Perform dose-response curves and calculate IC₅₀ values with nonlinear regression. Use multivariate analysis to identify confounding variables (e.g., solvent interference, light exposure). Replicate experiments in triplicate across independent labs to assess reproducibility .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

- Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature, catalyst loading, and purification steps. Use design-of-experiments (DoE) to optimize synthesis conditions. Characterize each batch with NMR, HPLC, and MS, and archive samples for retrospective analysis. Establish acceptance criteria (e.g., ≥95% purity) and document deviations in a batch record .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action in cancer cell lines?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict this compound’s binding affinity to targets like NF-κB or PI3K. Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability over 100 ns. Correlate in silico findings with in vitro assays (e.g., Western blot for protein expression). Use cheminformatics tools (e.g., SwissADME) to predict pharmacokinetic properties and guide experimental prioritization .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data in this compound-treated cell cultures?

- Methodological Answer : Apply nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Assess synergism in combination therapies via the Chou-Talalay method (combination index). Report confidence intervals and effect sizes, and validate assumptions (e.g., normality with Shapiro-Wilk tests). Open-source tools like R (drc package) or GraphPad Prism are recommended .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in this compound’s reported pharmacokinetic parameters between rodent and human models?

- Methodological Answer : Conduct species-specific physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., CYP450 isoforms). Validate with crossover studies using humanized liver mice. Measure plasma concentrations via LC-MS/MS at multiple timepoints and adjust for protein binding differences. Publish raw data and modeling scripts to enable third-party verification .

Tables for Methodological Reference

| Analytical Technique | Purpose | Key Parameters | Considerations |

|---|---|---|---|

| NMR Spectroscopy | Structural confirmation | Chemical shifts, coupling constants | Use deuterated solvents; avoid moisture |

| HPLC | Purity assessment | Retention time, peak area/% | Optimize mobile phase for resolution |

| GC-MS | Volatile compound analysis | Mass-to-charge ratio (m/z) | Derivatize if low volatility |

| LC-MS/MS | Pharmacokinetic quantification | Multiple reaction monitoring (MRM) | Internal standards required for accuracy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.